molecular formula C9H11N3O B15326318 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine

Cat. No.: B15326318
M. Wt: 177.20 g/mol
InChI Key: GNFFJXCSDJQZGX-UHFFFAOYSA-N
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Description

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine is an organic compound that features both furan and pyrazole rings. These heterocyclic structures are known for their significant roles in various chemical and biological processes. The presence of these rings in a single molecule makes it a compound of interest in multiple fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine typically involves the reaction of furan derivatives with pyrazole precursors. One common method is the condensation of 2-furylacetic acid with hydrazine to form the pyrazole ring, followed by further functionalization to introduce the amine group. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to form dihydrofuran or tetrahydrofuran derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furanones, while substitution reactions can produce a variety of substituted pyrazoles with different functional groups.

Scientific Research Applications

5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The furan and pyrazole rings can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds with biological molecules, influencing their function. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Furylacetic acid: A precursor in the synthesis of 5-(2-(Furan-2-yl)ethyl)-1h-pyrazol-3-amine.

    Furan-2-carboxylic acid: Another furan derivative with similar reactivity.

    1H-pyrazole-3-amine: A pyrazole derivative that shares the pyrazole ring structure.

Uniqueness

The uniqueness of this compound lies in its combination of furan and pyrazole rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

5-[2-(furan-2-yl)ethyl]-1H-pyrazol-3-amine

InChI

InChI=1S/C9H11N3O/c10-9-6-7(11-12-9)3-4-8-2-1-5-13-8/h1-2,5-6H,3-4H2,(H3,10,11,12)

InChI Key

GNFFJXCSDJQZGX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CCC2=CC(=NN2)N

Origin of Product

United States

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